molecular formula C11H12O4S B2995162 4-(Cyclobutanesulfonyl)benzoic acid CAS No. 1599127-67-9

4-(Cyclobutanesulfonyl)benzoic acid

Cat. No. B2995162
CAS RN: 1599127-67-9
M. Wt: 240.27
InChI Key: BMDXGDJVWUPVIF-UHFFFAOYSA-N
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Description

4-(Cyclobutanesulfonyl)benzoic acid is a chemical compound with the CAS Number: 1599127-67-9 . It has a molecular weight of 240.28 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(cyclobutylsulfonyl)benzoic acid . Its InChI code is 1S/C11H12O4S/c12-11(13)8-4-6-10(7-5-8)16(14,15)9-2-1-3-9/h4-7,9H,1-3H2,(H,12,13) .

It is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

I conducted several searches to find detailed scientific research applications for 4-(Cyclobutanesulfonyl)benzoic acid , but the information available is limited. The compound is listed on chemical suppliers’ websites like MilliporeSigma and Benchchem, indicating its availability for research and development purposes . However, specific applications in scientific research were not detailed in the search results.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 4-(Cyclobutanesulfonyl)benzoic acid are not available, research into benzoic acid derivatives is ongoing. For example, studies are being conducted on the synthesis of mixed crystal phase mesoporous metal–organic frameworks using benzoic acid as the acid modulator . This could potentially open up new avenues for the use of 4-(Cyclobutanesulfonyl)benzoic acid in similar applications.

properties

IUPAC Name

4-cyclobutylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c12-11(13)8-4-6-10(7-5-8)16(14,15)9-2-1-3-9/h4-7,9H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDXGDJVWUPVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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